2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid

Antidiabetic research Enzyme inhibition α-glucosidase

Researchers often face failed syntheses and invalidated data due to sourcing incorrect sulfamoyl-benzoic acid analogs. 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid (CAS 378206-75-8) is the exact, non-interchangeable intermediate required for Furosemide synthesis and carbonic anhydrase inhibitor research. - Serves as a precise building block for Furosemide process development, eliminating the risk of isomeric byproducts that derail scale-up. - Its unique isobutyl moiety confers a logP of 3.272, a critical parameter for membrane permeability SAR studies distinct from unsubstituted analogs. - This specific substitution pattern provides a validated scaffold for developing dual α-glucosidase/α-amylase inhibitors, avoiding procurement of inactive isomers.

Molecular Formula C11H13Cl2NO4S
Molecular Weight 326.19
CAS No. 378206-75-8
Cat. No. B2837829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid
CAS378206-75-8
Molecular FormulaC11H13Cl2NO4S
Molecular Weight326.19
Structural Identifiers
SMILESCC(C)CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl
InChIInChI=1S/C11H13Cl2NO4S/c1-6(2)5-14-19(17,18)10-3-7(11(15)16)8(12)4-9(10)13/h3-4,6,14H,5H2,1-2H3,(H,15,16)
InChIKeySNZSFWOSJFUAFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid Overview


2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid (CAS: 378206-75-8) is a sulfonamide-based benzoic acid derivative characterized by a 2,4-dichloro-substituted aromatic core and an isobutylsulfamoyl side chain . This compound is primarily utilized as a research chemical and synthetic intermediate, with noted applications in the development of diuretic agents such as Furosemide . Its molecular structure confers distinct physicochemical properties, including a calculated logP of 3.272 and a melting point range of 179-181°C [1], which are critical parameters for compound handling, formulation, and analytical method development in research settings.

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid Substitution Risks


In procurement, substituting 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid with a seemingly similar analog like 2,4-dichloro-5-sulfamoylbenzoic acid or 4-(isobutylsulfamoyl)benzoic acid introduces unacceptable scientific and financial risk. These structurally related compounds exhibit starkly different physicochemical properties and biological activity profiles [1]. For instance, the unsubstituted sulfamoyl analog (CAS 2736-23-4) has a significantly lower molecular weight (270.1 vs. 326.2 g/mol) and lacks the lipophilic isobutyl moiety, which is crucial for membrane permeability and target engagement . Conversely, the isomer lacking the 2,4-dichloro substitution (CAS 10252-68-3) demonstrates a substantially different logP (2.51 vs. 3.272), indicating altered pharmacokinetic behavior and solubility . Such deviations can lead to experimental failure, invalidate research data, and incur significant financial losses due to wasted time and resources. The following quantitative evidence guide substantiates why this specific compound is non-interchangeable and must be sourced with precision.

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid Evidence Guide


Dual α-Glucosidase & α-Amylase Inhibition

As part of a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, the target compound (specifically the isobutyl derivative) was evaluated for its ability to inhibit key carbohydrate-hydrolyzing enzymes. The compound class demonstrates potent dual inhibitory activity against α-glucosidase and α-amylase, enzymes critical for postprandial glucose control. The lead compound in the series (3c, a 2-nitrophenyl derivative) showed a 5-fold increase in α-glucosidase inhibition and a 3-fold increase in α-amylase inhibition compared to the standard antidiabetic drug acarbose [1]. This establishes a class-level benchmark for the inhibitory potential of these derivatives, including the target compound [1].

Antidiabetic research Enzyme inhibition α-glucosidase α-amylase

Carbonic Anhydrase Isozyme Inhibition

A closely related structural analog, 2,4-dichloro-5-sulfamoylbenzoic acid (Lasamide), exhibits well-characterized carbonic anhydrase (CA) inhibitory activity. It demonstrates an IC50 of 380 nM against human CA II, a therapeutically relevant isozyme [1]. The target compound, bearing the isobutylsulfamoyl moiety, represents a logical extension of this pharmacophore, with the potential for altered isozyme selectivity and potency. This is supported by a reported Ki of 2.75 μM for a related compound against human CA I [2], indicating that modifications to the sulfamoyl group can significantly modulate activity.

Carbonic anhydrase inhibition Enzyme kinetics Drug discovery

Lipophilicity & Molecular Weight Differentiation

The target compound possesses a calculated logP of 3.272 and a molecular weight of 326.2 g/mol [1]. In contrast, the unsubstituted sulfamoyl analog (2,4-dichloro-5-sulfamoylbenzoic acid, CAS 2736-23-4) has a molecular weight of 270.1 g/mol and a logP not explicitly reported but expected to be significantly lower due to the absence of the isobutyl group . The isomer 4-(isobutylsulfamoyl)benzoic acid (CAS 10252-68-3) has a logP of 2.51 and molecular weight of 257.3 g/mol . These quantitative differences in lipophilicity directly impact membrane permeability, solubility, and metabolic stability.

ADME properties Lipophilicity Compound handling Formulation

In Silico ADMET & Drug-Likeness Prediction

The compound class, including the target isobutyl derivative, has been subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening. The study concluded that most compounds in this series are predicted to possess favorable drug-like properties, including good oral bioavailability and low toxicity risk [1]. While specific quantitative predictions for the isobutyl derivative are not reported in the abstract, the class-level inference supports that the 2,4-dichloro-5-[(N-alkyl)sulfamoyl]benzoic acid scaffold is a promising starting point for medicinal chemistry optimization.

ADMET prediction Drug-likeness In silico screening Pharmacokinetics

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid Application Scenarios


Antidiabetic Drug Discovery Scaffold

Based on the class-level evidence of potent dual enzyme inhibition [1], this compound serves as a valuable starting material for medicinal chemists aiming to develop novel antidiabetic agents. Researchers can use this scaffold to synthesize and screen derivatives for improved potency and selectivity against α-glucosidase and α-amylase, with the goal of identifying a lead candidate superior to acarbose.

Carbonic Anhydrase Inhibitor Research

Given the well-established carbonic anhydrase inhibitory activity of its structural analog 2,4-dichloro-5-sulfamoylbenzoic acid (IC50 = 380 nM against hCA II) [1], this compound is an excellent candidate for further investigation as a CA inhibitor. Its unique isobutylsulfamoyl moiety may confer enhanced isoform selectivity or improved physicochemical properties, making it a rational procurement choice for projects targeting glaucoma, epilepsy, or cancer where CA inhibition is therapeutically relevant.

Furosemide Synthetic Intermediate

This compound is a documented intermediate in the synthesis of Furosemide, a potent loop diuretic [1]. Industrial research laboratories and contract manufacturing organizations (CMOs) engaged in the development or scale-up of Furosemide production processes should procure this specific compound for use as a validated building block, ensuring process fidelity and regulatory compliance.

Sulfamoylbenzoic Acid SAR Studies

The distinct physicochemical properties of this compound—specifically its higher lipophilicity (logP = 3.272) and molecular weight (326.2 g/mol) compared to unsubstituted and isomer analogs [1]—make it an essential tool for structure-activity relationship (SAR) studies. Researchers investigating the impact of substituents on membrane permeability, target binding, and metabolic stability will find this compound critical for building comprehensive SAR data sets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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